1-Ethyl-2-methylpiperidin-4-one molecular weight and formula
1-Ethyl-2-methylpiperidin-4-one molecular weight and formula
An In-Depth Technical Guide to 1-Ethyl-2-methylpiperidin-4-one
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Ethyl-2-methylpiperidin-4-one, a heterocyclic compound of interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, and characterization, offering field-proven insights into its chemical behavior.
Introduction
1-Ethyl-2-methylpiperidin-4-one belongs to the class of substituted piperidinones, which are heterocyclic ketones that form the core of numerous biologically active compounds and natural products. The piperidinone scaffold is a privileged structure in medicinal chemistry due to its conformational flexibility and its ability to present substituents in a well-defined three-dimensional arrangement, facilitating interactions with biological targets. The specific substitution pattern of an ethyl group at the nitrogen (N1) and a methyl group at the carbon adjacent to the nitrogen (C2) influences the steric and electronic properties of the molecule, which in turn dictates its reactivity and potential applications as a synthetic intermediate.
Physicochemical and Structural Properties
The fundamental properties of 1-Ethyl-2-methylpiperidin-4-one are summarized below. These have been computationally predicted and provide a baseline for its handling and characterization.
| Property | Value | Source |
| Molecular Formula | C8H15NO | PubChem[1] |
| Monoisotopic Mass | 141.11537 Da | PubChem[1] |
| SMILES | CCN1CCC(=O)CC1C | PubChem[1] |
| InChI | InChI=1S/C8H15NO/c1-3-9-5-4-8(10)6-7(9)2/h7H,3-6H2,1-2H3 | PubChem[1] |
| InChIKey | XTKSUNDTBJILLT-UHFFFAOYSA-N | PubChem[1] |
| Predicted XlogP | 0.5 | PubChem[1] |
It is crucial to distinguish this compound from the more common and structurally similar 1-Ethylpiperidin-4-one , which lacks the 2-methyl group. 1-Ethylpiperidin-4-one has a molecular formula of C7H13NO and a molecular weight of approximately 127.18 g/mol [2][3]. The presence of the additional methyl group in the target compound of this guide significantly alters its molecular weight and steric profile.
Synthesis and Reactivity
While specific literature on the synthesis of 1-Ethyl-2-methylpiperidin-4-one is not abundant, a plausible synthetic route can be devised based on established methods for constructing substituted piperidinone rings. A common and effective approach is the Dieckmann condensation or related cyclization reactions.
Proposed Synthetic Workflow
A logical retrosynthetic analysis suggests that the target molecule can be prepared from an acyclic amino diester precursor, which in turn can be synthesized from commercially available starting materials.
Caption: Retrosynthetic and forward synthesis pathways for 1-Ethyl-2-methylpiperidin-4-one.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Michael Addition. N-ethyl-DL-alaninate is reacted with ethyl acrylate in a suitable solvent like ethanol. The basicity of the secondary amine in the alaninate is sufficient to catalyze the addition to the electron-deficient alkene of the acrylate. The reaction progress can be monitored by TLC or GC-MS until the starting materials are consumed.
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Step 2: Dieckmann Condensation. The resulting acyclic diester is treated with a strong base, such as sodium ethoxide in an anhydrous solvent like toluene or THF. This intramolecular condensation reaction forms the six-membered piperidinone ring, resulting in a β-keto ester intermediate.
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Step 3: Hydrolysis and Decarboxylation. The β-keto ester is then subjected to acidic or basic hydrolysis, followed by heating to induce decarboxylation. This removes the ester group at the C3 position, yielding the final product, 1-Ethyl-2-methylpiperidin-4-one.
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Step 4: Purification. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Reactivity Insights
The reactivity of 1-Ethyl-2-methylpiperidin-4-one is governed by its two primary functional groups:
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Ketone: The carbonyl group at the C4 position is susceptible to nucleophilic attack, allowing for the synthesis of a wide range of derivatives. It can undergo reactions such as reduction to the corresponding alcohol, reductive amination, and Wittig reactions.
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Tertiary Amine: The nitrogen atom is basic and can be protonated or quaternized. Its nucleophilic character is sterically hindered by the adjacent ethyl and methyl groups.
Spectroscopic Characterization
The structural elucidation of 1-Ethyl-2-methylpiperidin-4-one would rely on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality at the C2 position and the resulting diastereotopic protons in the ring. Key signals would include a triplet and quartet for the N-ethyl group, a doublet for the C2-methyl group, and a series of multiplets for the methylene protons of the piperidinone ring.
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¹³C NMR: The carbon NMR spectrum should display eight distinct signals. The carbonyl carbon (C4) would appear significantly downfield (around 208-212 ppm). The other carbons of the ring and the ethyl and methyl substituents would have characteristic shifts.
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Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1725 cm⁻¹ would be indicative of the ketone carbonyl stretch. C-H stretching and bending vibrations would also be present.
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Mass Spectrometry: The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 141. Fragmentation would likely involve alpha-cleavage adjacent to the nitrogen atom and the carbonyl group.
Potential Applications and Research Context
While specific applications for 1-Ethyl-2-methylpiperidin-4-one are not widely documented, substituted piperidinones are key intermediates in the synthesis of pharmaceuticals. For instance, the related compound 4-piperidone is a precursor to fentanyl[4]. Derivatives of 1-methyl-4-piperidone are also used in the synthesis of various biologically active molecules[5][6]. The unique substitution pattern of 1-Ethyl-2-methylpiperidin-4-one could be leveraged to create novel analogs of existing drugs or to build complex molecular architectures for new chemical entities. Its potential as a chiral building block, if resolved into its enantiomers, could also be of significant interest in asymmetric synthesis.
Safety and Handling
As a laboratory chemical, 1-Ethyl-2-methylpiperidin-4-one should be handled with appropriate care. Although specific toxicity data is not available, it should be treated as a potentially hazardous substance. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
References
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PubChem. 1-Ethylpiperidin-4-one. National Center for Biotechnology Information. [Link]
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PubChemLite. 1-ethyl-2-methylpiperidin-4-one (C8H15NO). [Link]
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NIST. 1-Ethyl-4-piperidone. NIST Chemistry WebBook. [Link]
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PubChem. 1-Ethyl-2-methylpiperidine. National Center for Biotechnology Information. [Link]
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Cheméo. Chemical Properties of 1-Ethyl-4-piperidone (CAS 3612-18-8). [Link]
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Wikipedia. 4-Piperidone. [Link]
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Chemsrc. N-Methyl-4-piperidone. [Link]
Sources
- 1. PubChemLite - 1-ethyl-2-methylpiperidin-4-one (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 2. 1-Ethylpiperidin-4-one | C7H13NO | CID 77159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-4-piperidone [webbook.nist.gov]
- 4. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 5. bldpharm.com [bldpharm.com]
- 6. N-Methyl-4-piperidone | CAS#:1445-73-4 | Chemsrc [chemsrc.com]
